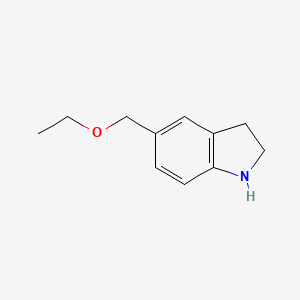
4-Cyclopropyl-2-isopropylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-2-(1-methylethyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by its unique molecular structure, which includes a cyclopropyl group, an isopropyl group, and a pyrimidine ring.
Métodos De Preparación
The synthesis of 4-cyclopropyl-2-(1-methylethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl and isopropyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining product quality .
Análisis De Reacciones Químicas
4-cyclopropyl-2-(1-methylethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Aplicaciones Científicas De Investigación
4-cyclopropyl-2-(1-methylethyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: This compound is investigated for its potential therapeutic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-cyclopropyl-2-(1-methylethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
4-cyclopropyl-2-(1-methylethyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
- 4-cyclopropyl-2-(1-methylethyl)pyrimidine-5-carboxamide
- 4-cyclopropyl-2-(1-methylethyl)pyrimidine-5-carboxylate These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of 4-cyclopropyl-2-(1-methylethyl)pyrimidine-5-carboxylic acid lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-6(2)10-12-5-8(11(14)15)9(13-10)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
URBVXNMUFPVKDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(C(=N1)C2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Piperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13184779.png)
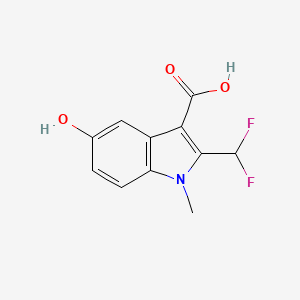

![(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13184784.png)
![[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13184786.png)
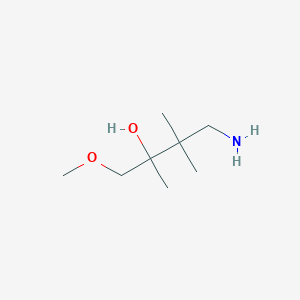
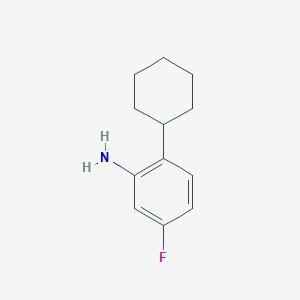

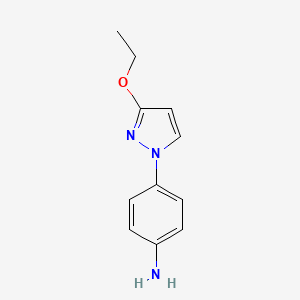
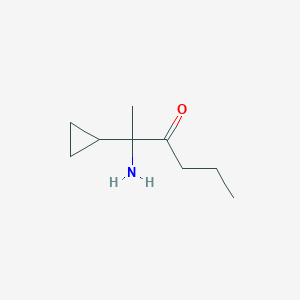
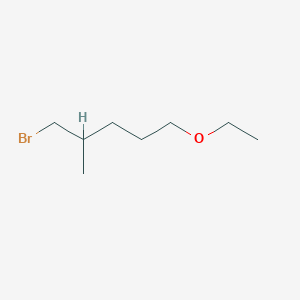
![Methyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13184824.png)
![2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13184832.png)
